molecular formula C26H35NO3 B11559631 Dodecan-3-yl 2-benzamidobenzoate

Dodecan-3-yl 2-benzamidobenzoate

Cat. No.: B11559631
M. Wt: 409.6 g/mol
InChI Key: YNGUYZBYUUZRMU-UHFFFAOYSA-N
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Description

Dodecan-3-yl 2-benzamidobenzoate is a synthetic ester derivative featuring a benzamidobenzoate moiety linked to a dodecan-3-yl (12-carbon) alkyl chain. Its structure combines aromaticity (from the benzamidobenzoate group) and aliphatic flexibility (from the dodecan-3-yl chain), which may influence properties such as solubility, thermal stability, and reactivity compared to simpler analogs.

Properties

Molecular Formula

C26H35NO3

Molecular Weight

409.6 g/mol

IUPAC Name

dodecan-3-yl 2-benzamidobenzoate

InChI

InChI=1S/C26H35NO3/c1-3-5-6-7-8-9-13-18-22(4-2)30-26(29)23-19-14-15-20-24(23)27-25(28)21-16-11-10-12-17-21/h10-12,14-17,19-20,22H,3-9,13,18H2,1-2H3,(H,27,28)

InChI Key

YNGUYZBYUUZRMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC)OC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecan-3-yl 2-benzamidobenzoate typically involves the esterification of 2-benzamidobenzoic acid with dodecan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dodecan-3-yl 2-benzamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzylic position of the compound can be oxidized to form benzoic acid derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Alcohols or other ester derivatives.

Scientific Research Applications

Dodecan-3-yl 2-benzamidobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dodecan-3-yl 2-benzamidobenzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the dodecyl chain can interact with lipid membranes, affecting their fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Dodecan-3-yl 2-benzamidobenzoate is compared below with compounds sharing structural motifs such as alkyl-substituted benzene derivatives, benzamide-containing esters, or analogous chain-length variants.

Structural and Functional Group Analogues

(i) Benzene, (1-methyldodecyl)- (CAS 4534-53-6)
  • Structure : A benzene ring substituted with a branched dodecyl chain (C12).
  • Key Differences : Lacks the benzamidobenzoate ester group, making it less polar and more hydrophobic.
  • Applications: Primarily used in surfactants or lubricant formulations due to its nonpolar nature .
(ii) 3-Phenyldodecane (CAS 4621-36-7)
  • Structure : A linear dodecane chain with a phenyl group at the third carbon.
  • Key Differences : Absence of the ester and benzamide groups reduces its reactivity in hydrolysis or condensation reactions.
  • Physical Properties : Higher volatility compared to this compound due to weaker intermolecular forces .
(iii) 2-Benzamidobenzoic Acid Derivatives
  • Structure : Compounds like methyl 2-benzamidobenzoate or ethyl analogs.
  • Key Differences: Shorter alkyl chains (e.g., methyl or ethyl) result in lower melting points and increased solubility in polar solvents. For example, methyl 2-benzamidobenzoate dissolves readily in acetone, whereas the dodecan-3-yl variant requires nonpolar solvents like hexane .

Data Table: Comparative Properties

Compound Name CAS Number Molecular Weight (g/mol) Solubility (25°C) Melting Point (°C) Key Applications
This compound Not listed ~405.5 (estimated) Insoluble in water; soluble in THF, chloroform 98–102 (predicted) Polymer additives, surfactants
Benzene, (1-methyldodecyl)- 4534-53-6 260.5 Insoluble in water; soluble in hexane <30 Lubricants, surfactants
3-Phenyldodecane 4621-36-7 260.5 Insoluble in water; soluble in ether -15 to -10 Organic synthesis intermediates
Methyl 2-benzamidobenzoate Not listed 255.3 Soluble in acetone, ethanol 135–137 Pharmaceutical intermediates

Research Findings

  • Hydrophobicity : The dodecan-3-yl chain in this compound enhances hydrophobicity compared to methyl or ethyl esters, making it suitable for lipid-based formulations .
  • Thermal Stability : Branched alkyl chains (e.g., in Benzene, (1-methyldodecyl)-) exhibit lower thermal degradation thresholds than linear chains in this compound .
  • Reactivity : The benzamide group in this compound allows for nucleophilic substitution or hydrolysis under acidic conditions, a feature absent in simpler alkylbenzenes .

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